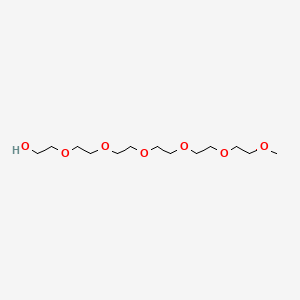

3,6,9,12,15,18-Hexaoxanonadecan-1-ol

Description

The CIR Expert Panel concluded that the alkyl PEG ethers, listed below, are safe in the present practices of use and concentration described in this safety assessment when formulated to be nonirritating. This assessment is also intended to address future alkyl PEG ether cosmetic ingredients that vary from those ingredients recited herein only by the number of ethylene glycol repeat units...PEG-6 Methyl Ether...

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O7/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHGCKHKTAJLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066914 | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23601-40-3 | |

| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23601-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-6 Methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023601403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxanonadecan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,8,11,14,17-Hexaoxanonadecan-19-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,8,11,14,17-hexaoxanonadecan-19-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Physicochemical Properties in Drug Formulation

3,6,9,12,15,18-Hexaoxanonadecan-1-ol, a monomethyl-terminated hexaethylene glycol, is a member of the polyethylene glycol (PEG) family of polymers. These compounds are of paramount importance in the pharmaceutical industry, primarily utilized to enhance the therapeutic properties of drugs through a process known as PEGylation. The covalent attachment of PEG chains to a drug molecule can significantly improve its solubility, reduce immunogenicity, and prolong its circulatory half-life. A thorough understanding of the physical properties of the specific PEG derivative used is therefore critical for rational drug design, formulation development, and predicting in vivo performance. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering a foundational resource for its application in drug development.

Core Physical and Chemical Data

A precise understanding of the fundamental physical constants of this compound is essential for its handling, formulation, and integration into drug delivery systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₈O₇ | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Molecular Weight | 296.36 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| CAS Number | 23601-40-3 | --INVALID-LINK--[1], --INVALID-LINK--[3] |

| Appearance | Colorless to light yellow clear liquid | --INVALID-LINK--[1], --INVALID-LINK--[2], --INVALID-LINK--[3] |

| Melting Point | -26 °C (lit.) | --INVALID-LINK--[4] |

| Boiling Point | 167 °C at 1 mmHg | --INVALID-LINK--[5], --INVALID-LINK--[1] |

| Density | 1.08 g/cm³ | --INVALID-LINK--[5], --INVALID-LINK--[1] |

| Refractive Index (n20D) | 1.45 | --INVALID-LINK--[1] |

| Flash Point | 180.9 °C | --INVALID-LINK--[5] |

| Predicted pKa | 14.36 ± 0.10 | --INVALID-LINK--[5] |

Solubility Profile: A Key to Formulation

The solubility of a PEG derivative is a critical parameter that dictates its utility in various drug delivery contexts. This compound is noted for its excellent solubility in both aqueous and organic solvents, a characteristic that underpins its versatility.[1]

Experimental Protocol for Determining Solubility

A standardized method for determining the solubility of a liquid polymer like this compound is essential for reproducible research. The following protocol is based on the principles outlined in ASTM D5226 for polymer solubility.[6]

Figure 1. Workflow for the experimental determination of solubility.

Viscosity: Impact on Injectability and Processing

Experimental Protocol for Determining Viscosity

The viscosity of polymeric solutions can be determined using a differential viscometer, following a standardized protocol such as ASTM D5225.[5][7][8] This method is applicable to polymers that dissolve completely to form stable solutions.[5][7][8]

Figure 2. Workflow for the experimental determination of viscosity.

Alternatively, a capillary viscometer can be used to measure the viscosity of aqueous PEG solutions.[9] The time it takes for a known volume of the liquid to flow through a capillary is measured, which is directly proportional to the kinematic viscosity.[9]

Spectroscopic Characterization

Spectroscopic data is fundamental for the structural confirmation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of PEG derivatives. A Certificate of Analysis for Hexaethylene glycol monomethyl ether confirms that the ¹H NMR spectrum is consistent with its structure.[3] The spectrum is expected to show characteristic signals for the methoxy group protons, the ethylene glycol repeating units, and the terminal hydroxyl proton. The integration of these signals can also be used to confirm the degree of polymerization.[10][11]

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of a PEG derivative will typically show a broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the terminal hydroxyl group.[12] Strong C-O-C ether linkage stretching vibrations are expected around 1100 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and distribution of PEG compounds. Electrospray ionization (ESI) is a common technique for analyzing PEGs.[13] The mass spectrum will show a distribution of peaks corresponding to the different chain lengths present in the sample, allowing for the calculation of the average molecular weight and polydispersity index.[13][14]

Safety and Handling

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] Personal protective equipment, including gloves and safety goggles, should be worn when handling the compound to avoid contact with skin and eyes.[4]

Conclusion

The physical properties of this compound are integral to its successful application in drug development. This guide has summarized the key physicochemical data available for this compound and provided standardized protocols for the determination of critical parameters such as solubility and viscosity. A thorough characterization of these properties will enable researchers and formulation scientists to optimize the use of this versatile PEG derivative in creating more effective and stable drug products.

References

- 1. store.astm.org [store.astm.org]

- 2. polymersolutions.com [polymersolutions.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. kinampark.com [kinampark.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. researchgate.net [researchgate.net]

- 7. store.astm.org [store.astm.org]

- 8. infinitalab.com [infinitalab.com]

- 9. Measurement of Viscosity of Aqueous Polyethylene Glycol (PEG) Solutions by Capillary Viscometer - STEMart [ste-mart.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. waters.com [waters.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,6,9,12,15,18-Hexaoxanonadecan-1-ol: Chemical Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6,9,12,15,18-Hexaoxanonadecan-1-ol is a non-ionic surfactant belonging to the class of polyethylene glycol (PEG) monoalkyl ethers. These amphiphilic molecules, possessing both a hydrophilic polyoxyethylene chain and a hydrophobic alkyl chain, are of significant interest in various scientific and industrial fields, particularly in drug delivery and biomedical research. Their ability to self-assemble into micelles, enhance the solubility of hydrophobic drugs, and improve the pharmacokinetic profiles of therapeutic agents makes them valuable excipients in pharmaceutical formulations. This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of this compound, offering insights for researchers and professionals in the field.

Chemical Structure and Properties

Systematically named hexaethylene glycol mono-n-heptyl ether, this compound possesses a well-defined chemical structure that dictates its physicochemical properties and function.

The molecule consists of two primary domains:

-

A hydrophilic head: Composed of a hexaethylene glycol chain -(OCH₂CH₂)₆OH. This portion of the molecule is responsible for its water solubility and interacts favorably with aqueous environments.

-

A hydrophobic tail: A heptyl (C₇H₁₅) alkyl chain. This nonpolar tail interacts with other hydrophobic molecules and is crucial for the surfactant properties of the compound.

The combination of these two opposing functionalities in a single molecule allows for the formation of micelles in aqueous solutions, where the hydrophobic tails aggregate to form a core, shielded from the water by the hydrophilic heads. This structure is fundamental to its application as a solubilizing agent for poorly water-soluble compounds.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Estimated Value/Range |

| Molecular Formula | C₁₉H₄₀O₇ |

| Molecular Weight | 380.52 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | > 200 °C (at atmospheric pressure) |

| Solubility | Soluble in water and various organic solvents |

Synthesis of this compound

The most common and efficient method for the synthesis of polyethylene glycol monoalkyl ethers is the Williamson ether synthesis .[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of synthesizing this compound, this translates to the reaction of a heptyl halide with hexaethylene glycol.

The overall synthetic strategy involves two main approaches:

-

Direct Alkylation of Hexaethylene Glycol: This involves the reaction of hexaethylene glycol with a heptyl halide in the presence of a base. A statistical mixture of the monoheptyl ether, diheptyl ether, and unreacted glycol is expected. Purification is then required to isolate the desired mono-ether.

-

Stepwise Synthesis: This approach involves protecting one of the hydroxyl groups of hexaethylene glycol, followed by alkylation of the remaining hydroxyl group, and finally deprotection. While this method offers better control and higher yields of the mono-ether, it involves more synthetic steps.

For laboratory-scale synthesis, the direct alkylation method followed by chromatographic purification is often employed due to its simplicity.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[4] The key steps are:

-

Deprotonation: A strong base is used to deprotonate one of the hydroxyl groups of hexaethylene glycol, forming a more nucleophilic alkoxide ion.

-

Nucleophilic Attack: The alkoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the heptyl halide, leading to the displacement of the halide ion (the leaving group).

-

Formation of the Ether Linkage: This concerted step results in the formation of the ether bond and the desired product.

Caption: Workflow of the Williamson Ether Synthesis.

Detailed Experimental Protocol (Adapted)

The following protocol is an adapted procedure for the synthesis of this compound based on established methods for the Williamson ether synthesis of polyethylene glycol derivatives.

Materials:

-

Hexaethylene glycol (reagent grade, dried)

-

1-Bromoheptane (reagent grade)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF (100 mL) and hexaethylene glycol (1 equivalent). The solution is stirred under a nitrogen atmosphere.

-

Deprotonation: Sodium hydride (1.1 equivalents) is carefully added portion-wise to the stirred solution at 0 °C (ice bath). The mixture is allowed to stir at this temperature for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. This step is crucial for the formation of the alkoxide.

-

Alkylation: 1-Bromoheptane (1 equivalent) is dissolved in anhydrous THF (20 mL) and added dropwise to the reaction mixture at room temperature via the dropping funnel. The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of methanol until gas evolution stops.

-

Work-up: The reaction mixture is then poured into a separatory funnel containing a saturated aqueous ammonium chloride solution (100 mL). The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product, which will be a mixture of the desired mono-ether, di-ether, and unreacted glycol, is purified by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components. The fractions containing the desired product are collected and the solvent is evaporated to yield pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask, anhydrous solvent, and a nitrogen atmosphere is critical because sodium hydride reacts violently with water. Water would also protonate the alkoxide, rendering it non-nucleophilic.

-

Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the substitution reaction.

-

Choice of Solvent: THF is a suitable aprotic solvent that dissolves the reactants and is relatively inert under the reaction conditions.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring a higher conversion to the product within a reasonable timeframe.

-

Chromatographic Purification: Due to the statistical nature of the direct alkylation, column chromatography is essential to separate the desired mono-substituted product from the di-substituted by-product and unreacted starting material.

Applications in Research and Drug Development

Polyethylene glycol monoalkyl ethers, including this compound, are valuable tools in various research and development settings.

-

Drug Solubilization and Delivery: A primary application is in the solubilization of poorly water-soluble drugs. By encapsulating the hydrophobic drug molecule within the core of their micelles, these surfactants can significantly increase the drug's apparent solubility in aqueous media, which is crucial for oral and parenteral drug delivery.

-

Non-ionic Surfactants in Formulations: They are used as emulsifiers, wetting agents, and stabilizers in pharmaceutical and cosmetic formulations.[5] Their non-ionic nature makes them less irritating and more compatible with biological systems compared to their ionic counterparts.

-

Biochemical Research: In laboratory settings, they are used to solubilize membrane proteins, preventing their aggregation and maintaining their native conformation for structural and functional studies.

-

Nanoparticle and Liposome Formulation: These surfactants can be incorporated into the structure of nanoparticles and liposomes to improve their stability, modify their surface properties, and prolong their circulation time in the bloodstream.

Conclusion

This compound, as a representative of the hexaethylene glycol monoalkyl ether class, is a molecule with significant potential in pharmaceutical sciences and beyond. Its synthesis, primarily achieved through the robust Williamson ether synthesis, is well-understood and adaptable. A thorough understanding of its chemical structure and properties is key to leveraging its capabilities as a versatile non-ionic surfactant for a wide range of applications, from enhancing drug delivery to facilitating fundamental biochemical research. The continued exploration of such amphiphilic molecules will undoubtedly lead to further innovations in drug formulation and materials science.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Hexaethylene Glycol Monomethyl Ether | CymitQuimica [cymitquimica.com]

- 3. Hexaethylene glycol monomethyl ether (CAS 23601-40-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. Hexaethylene glycol monodecyl ether | 5168-89-8 [sigmaaldrich.com]

An In-Depth Technical Guide to 3,6,9,12,15,18-Hexaoxanonadecan-1-ol for Advanced Research Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,6,9,12,15,18-Hexaoxanonadecan-1-ol, a monodisperse polyethylene glycol (PEG) derivative of significant interest in biomedical and pharmaceutical research. Commonly known as hexaethylene glycol monomethyl ether (m-PEG6-OH), this molecule serves as a critical building block in the field of PEGylation, a process that enhances the therapeutic properties of peptides, proteins, oligonucleotides, and small-molecule drugs. We will delve into its core molecular characteristics, the fundamental principles of its application in PEGylation, detailed experimental protocols for its activation, and essential safety and handling procedures. This document is intended to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile compound in their work.

Core Molecular Profile

This compound is a bifunctional molecule characterized by a terminal methoxy group, which renders one end inert, and a terminal hydroxyl group, which provides a reactive site for chemical modification and conjugation. This structure is fundamental to its role as a PEGylating agent.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Common Synonyms | Hexaethylene glycol monomethyl ether; m-PEG6-OH; mPEG6-Alcohol; Methyl-PEG6-alcohol | [2][3][4][5] |

| CAS Number | 23601-40-3 | [1][2][3][6] |

| Molecular Formula | C₁₃H₂₈O₇ | [1][3][5][6] |

| Molecular Weight | 296.36 g/mol | [1][2][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Boiling Point | 167 °C @ 1 mmHg | [2][4] |

| Density | ~1.08 g/cm³ | [4][7] |

| Solubility | Soluble in water and various organic solvents | [4] |

| Storage Conditions | Store at 4°C or below (-20°C recommended for long term), under nitrogen, protected from light and moisture.[1][2][3][7] |

Chemical Structure:

CH₃–(O–CH₂–CH₂)₆–OH

The Principle of PEGylation: A Mechanistic Overview

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, or small-molecule drug.[8] This bioconjugation technique is a cornerstone of modern drug delivery, employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[9][10]

The Causality Behind PEGylation's Benefits:

-

Increased Hydrodynamic Size: The attachment of the PEG chain dramatically increases the molecule's size. This sterically hinders renal filtration, significantly prolonging its circulation half-life in the bloodstream.[8][11]

-

"Stealth" Effect: The hydrophilic PEG chain creates a hydration shell around the drug molecule. This "shields" it from the host's immune system (reducing immunogenicity) and prevents recognition by proteolytic enzymes, thereby increasing its stability in vivo.[9][12]

-

Enhanced Solubility: The inherent solubility of the PEG chain can be imparted to hydrophobic drugs, improving their formulation and bioavailability.[4][12]

-

Reduced Toxicity: By prolonging circulation and often reducing the peak plasma concentration, PEGylation can lead to a more favorable side-effect profile.[9][10]

This compound is an ideal starting material for creating activated PEG reagents for this purpose. Its single reactive hydroxyl group allows for precise, controlled modification, preventing the cross-linking that can occur with bifunctional PEGs (i.e., those with hydroxyls at both ends).[13]

Diagram 1: The "Stealth" Effect of PEGylation

This diagram illustrates how a PEG chain, derived from a precursor like m-PEG6-OH, shields a therapeutic protein from degradation and clearance mechanisms.

Caption: Conceptual model of PEGylation providing a protective shield.

Experimental Protocol: Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group of m-PEG6-OH is not sufficiently reactive for direct conjugation to most biomolecules. Therefore, it must first be "activated" by converting it into a more reactive functional group, such as a tosylate, mesylate, or an active ester. This protocol details a common and reliable method for activating the hydroxyl group via tosylation, creating m-PEG6-OTs, a versatile intermediate.

Protocol: Synthesis of m-PEG6-Tosylate (m-PEG6-OTs)

This protocol is a self-validating system; successful synthesis is confirmed by chromatographic and spectroscopic analysis, ensuring the activated intermediate is suitable for subsequent conjugation reactions.

Materials and Reagents:

-

This compound (m-PEG6-OH)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (anhydrous)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (HPLC grade)

Step-by-Step Methodology:

-

Preparation (Anhydrous Conditions):

-

Causality: All glassware must be rigorously dried (oven or flame-dried under vacuum) to prevent moisture from hydrolyzing the highly reactive p-toluenesulfonyl chloride.

-

In a dried, round-bottom flask under a nitrogen or argon atmosphere, dissolve m-PEG6-OH (1 equivalent) in anhydrous DCM.

-

-

Reaction Setup:

-

Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermic reaction and minimizing side-product formation.

-

Add triethylamine (1.5 equivalents) dropwise via syringe. TEA acts as a base to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.

-

-

Activation:

-

Dissolve p-toluenesulfonyl chloride (1.2 equivalents) in a minimal amount of anhydrous DCM.

-

Add the TsCl solution to the reaction mixture dropwise over 30 minutes. A slow addition rate is critical to maintain temperature control.

-

After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

-

Monitoring:

-

The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexanes:Ethyl Acetate. The product spot (m-PEG6-OTs) should have a higher Rf value than the starting material (m-PEG6-OH). The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Purification:

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 0.1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine (to reduce the water content in the organic layer).

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude oil via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

-

Characterization and Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the tosyl group has been successfully added and the PEG backbone remains intact.

-

Diagram 2: Experimental Workflow for m-PEG6-OH Activation

Caption: Step-by-step workflow for the tosylation of m-PEG6-OH.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Table 2: Safety and Handling Guidelines

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear standard laboratory attire: safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes. Keep away from sources of ignition. |

| Storage | Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture absorption. Recommended storage is at -20°C for long-term stability.[2][7] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing. |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |

Conclusion

This compound is more than just a chemical; it is a fundamental tool for innovation in drug development and biotechnology. Its well-defined structure provides a reliable platform for creating advanced PEGylated therapeutics with improved stability, solubility, and pharmacokinetic profiles. By understanding its core properties and mastering the protocols for its activation and conjugation, researchers can unlock its full potential to design next-generation therapies that are safer and more effective.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Hexaethylene Glycol Monomethyl Ether | 23601-40-3 [chemicalbook.com]

- 3. mPEG6-OH, Hexaethylene Glycol Monomethyl Ether - Biopharma PEG [biochempeg.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C13H28O7 | CID 90207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. chembk.com [chembk.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dl.begellhouse.com [dl.begellhouse.com]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Surfactant Properties of Polyethylene Glycol Ethers

Abstract: Polyethylene glycol (PEG) ethers stand as a cornerstone class of non-ionic surfactants, indispensable to the pharmaceutical sciences. Their unique amphiphilic architecture, comprising a hydrophilic polyoxyethylene chain and a lipophilic hydrocarbon tail, grants them versatile functionalities, including solubilization, emulsification, and stabilization of active pharmaceutical ingredients (APIs). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core surfactant properties of PEG ethers. We will delve into the molecular principles governing their behavior, present key quantitative parameters for formulation design, and provide detailed, field-proven experimental protocols for their characterization. The objective is to bridge fundamental theory with practical application, enabling the rational design of robust and effective drug delivery systems.

Section 1: The Molecular Architecture and Classification of PEG Ethers

At its core, a PEG ether's surfactant capability arises from its amphiphilic nature. The molecule consists of two distinct regions: a hydrophilic head and a hydrophobic tail.

-

The Hydrophilic Head: This is the polyethylene glycol (-(CH₂CH₂O)n-) chain. The repeating ether linkages are polar and form hydrogen bonds with water, rendering this portion of the molecule water-soluble. The length of this PEG chain, denoted by 'n', is a critical determinant of the surfactant's properties.

-

The Hydrophobic Tail: This is typically a fatty alcohol or alkylphenol group, which is a nonpolar hydrocarbon chain. This part of the molecule is repelled by water and seeks to associate with other nonpolar molecules, such as oils or the hydrophobic domains of an API.

This dual character forces the molecules to align at interfaces (e.g., oil-water or air-water), reducing the interfacial tension. Common classes of PEG ethers used in pharmaceuticals include:

-

Polyoxyethylene Alkyl Ethers: Marketed under trade names like Brij™, these surfactants are derived from fatty alcohols (e.g., lauryl, cetyl, stearyl, or oleyl alcohol).[1]

-

Polyoxyethylene Castor Oil Derivatives: Known by trade names such as Cremophor®, these are produced by reacting castor oil or hydrogenated castor oil with ethylene oxide.[2]

-

Poloxamers: These are unique triblock copolymers with a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyethylene oxide (PEO) blocks, often referred to by the trade name Pluronic®.[3][4]

Caption: Molecular structure of a generic PEG ether.

Section 2: Fundamental Surfactant Properties and Their Significance

The utility of a PEG ether in a specific formulation is predicted by several key physicochemical parameters. Understanding these is crucial for rational excipient selection.

The Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a semi-empirical scale to quantify the degree to which a surfactant is hydrophilic or lipophilic. The scale typically ranges from 0 to 20.

-

Low HLB (1-9): Indicates a more lipophilic/oil-soluble surfactant, suitable for creating water-in-oil (W/O) emulsions.

-

High HLB (11-20): Indicates a more hydrophilic/water-soluble surfactant, effective as a solubilizing agent or for forming oil-in-water (O/W) emulsions.[5]

The choice of surfactant HLB is critical for emulsion stability and drug solubilization. For instance, Cremophor® EL, with an HLB of 12-14, is highly effective at stabilizing oil-in-water nanoemulsions and solubilizing hydrophobic drugs like paclitaxel.[6]

Table 1: HLB Values for Common Pharmaceutical PEG Ethers

| Surfactant (Trade Name) | Chemical Class | Approximate HLB Value | Primary Application |

|---|---|---|---|

| Brij™ L4 | Polyoxyethylene (4) Lauryl Ether | 9.7 | W/O Emulsifier |

| Brij™ S10 | Polyoxyethylene (10) Stearyl Ether | 12.4 | O/W Emulsifier |

| Brij™ 35 (L23) | Polyoxyethylene (23) Lauryl Ether | 16.9 | Solubilizer, Detergent[1] |

| Cremophor® EL | Polyoxyethylene (35) Castor Oil | 12-14 | Solubilizer, Emulsifier |

| Cremophor® RH 40 | Polyoxyethylene (40) Hydrogenated Castor Oil | 14-16 | Solubilizer, Emulsifier[7] |

| Poloxamer 188 (Pluronic® F68) | PEO-PPO-PEO Block Copolymer | ~29 | Stabilizer, Emulsifier |

| Poloxamer 407 (Pluronic® F127) | PEO-PPO-PEO Block Copolymer | ~22 | Gelling Agent, Solubilizer[8] |

Micellization and the Critical Micelle Concentration (CMC)

In aqueous solutions, once the concentration of a surfactant surpasses a certain threshold, the individual molecules (unimers) begin to self-assemble into organized spherical structures called micelles .[9] This process, known as micellization, is a thermodynamic imperative to minimize the unfavorable interaction between the hydrophobic tails and water. The hydrophobic tails form a core, creating a microenvironment capable of encapsulating poorly water-soluble drug molecules, while the hydrophilic PEG heads form a corona, or shell, that interfaces with the bulk aqueous phase.[10][11]

The concentration at which this self-assembly begins is the Critical Micelle Concentration (CMC) .[12]

-

Below the CMC: Surfactant molecules exist primarily as monomers and act to reduce surface tension at interfaces.

-

Above the CMC: Additional surfactant molecules form micelles. The surface tension of the solution remains relatively constant, and properties like detergency and solubilization capacity increase dramatically.

A low CMC is often desirable in pharmaceutical formulations, as it indicates that micellization occurs at a lower concentration, making the surfactant more efficient.[13]

Caption: Encapsulation of a hydrophobic drug within a micelle.

Table 2: CMC Values for Common Pharmaceutical PEG Ethers (in water at 25-30°C)

| Surfactant (Trade Name) | CMC (mM) | Reference |

|---|---|---|

| Brij™ 35 (L23) | 0.08 | [1] |

| Brij™ 56 | 0.035 | [1] |

| Brij™ 58P | 0.075 | [1] |

| Cremophor® EL | ~0.03-0.05 (0.02%) | [6] |

| Poloxamer 407 (Pluronic® F127) | ~0.7% (w/v) |[8] |

The Cloud Point

The cloud point is the temperature at which a non-ionic surfactant solution becomes visibly turbid as the temperature is raised.[14][15] This phenomenon occurs because the hydrogen bonds between the water molecules and the ether linkages of the PEG chain weaken with increasing temperature. This dehydration makes the surfactant less soluble, leading to phase separation.[16] For pharmaceutical formulations, especially those that may be autoclaved or exposed to temperature fluctuations, the cloud point must be well above the storage and use temperatures to ensure stability.[17]

Section 3: Core Applications in Pharmaceutical Formulations

The unique properties of PEG ethers make them invaluable excipients in a wide range of drug delivery applications.

-

Solubilization of Poorly Soluble Drugs: This is a primary application. By encapsulating hydrophobic APIs within the micellar core, PEG ethers can dramatically increase their apparent aqueous solubility, which is often a prerequisite for adequate bioavailability.[18][19][20]

-

Emulsification: PEG ethers are crucial for forming and stabilizing emulsions, such as those found in creams, lotions, and intravenous lipid formulations.[21] They reduce the interfacial tension between the oil and water phases, preventing coalescence of the dispersed droplets.[22]

-

Stabilization: In nanoparticle and nanocrystal formulations, PEG ethers can adsorb to the particle surface, providing a "stealth" hydrophilic layer (PEGylation) that offers steric stabilization.[3] This prevents particle aggregation and can reduce uptake by the reticuloendothelial system, prolonging circulation time in vivo.[23]

-

Wetting Agents: For solid dosage forms, PEG ethers can improve the wetting of hydrophobic drug particles, facilitating faster dissolution.[12]

Section 4: Experimental Characterization Protocols

To ensure formulation robustness, the surfactant properties must be experimentally verified. The following protocols are standard, self-validating methodologies for characterizing PEG ethers.

Protocol: Determination of Critical Micelle Concentration (CMC) using Tensiometry

Principle: This method relies on the principle that surface tension decreases as the concentration of a surfactant increases.[24] This decrease continues until the CMC is reached, after which the surface becomes saturated with monomers, and the surface tension remains relatively constant. The CMC is the inflection point on a plot of surface tension versus the logarithm of concentration.[25]

Instrumentation & Materials:

-

Du Noüy Ring or Wilhelmy Plate Tensiometer[24]

-

High-purity water (e.g., deionized or distilled)

-

Volumetric flasks and precision pipettes

-

Glass vessel for measurement

-

Magnetic stirrer and stir bar

-

PEG Ether surfactant of interest

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the PEG ether in high-purity water (e.g., 1000 mg/L). Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC. It is critical to use a logarithmic dilution series to ensure sufficient data points around the inflection point.

-

Tensiometer Calibration & Preparation: Calibrate the tensiometer according to the manufacturer's instructions. Meticulously clean the platinum ring or plate (e.g., by flaming to red heat) to remove any contaminants.[26]

-

Measurement:

-

Begin with the most dilute solution to minimize contamination.

-

Pour the solution into the measurement vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Measure the surface tension according to the instrument's procedure (e.g., the Du Noüy ring detachment method).[26][27]

-

Record at least three independent measurements and calculate the average.

-

Thoroughly rinse the vessel and ring with high-purity water between samples.

-

-

Data Analysis:

-

Plot the average surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting graph will show two distinct linear regions.

-

Perform a linear regression on the data points in each region.

-

The concentration at the intersection of these two lines is the CMC.

-

Caption: Workflow for CMC determination via tensiometry.

Protocol: Measurement of Micelle Size by Dynamic Light Scattering (DLS)

Principle: DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles in suspension.[28] Analysis of these fluctuations allows for the determination of the hydrodynamic diameter (size) of the micelles.[29]

Instrumentation & Materials:

-

Dynamic Light Scattering (DLS) instrument with temperature control

-

Disposable or quartz cuvettes

-

Micropipettes and filters (e.g., 0.22 µm syringe filter)

-

Surfactant solutions prepared at a concentration significantly above the CMC

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a solution of the PEG ether in high-purity water at a concentration at least 10-100 times its CMC to ensure the presence of a stable micelle population.

-

Filter the solution directly into a clean, dust-free cuvette using a syringe filter to remove any dust or large aggregates, which can severely interfere with DLS measurements.

-

-

Instrument Setup:

-

Set the instrument to the desired measurement temperature (e.g., 25°C) and allow the sample to equilibrate in the measurement chamber for several minutes to avoid thermal gradients.[29]

-

Input the correct solvent parameters (viscosity and refractive index of water at the measurement temperature) into the software. This is critical for accurate size calculation via the Stokes-Einstein equation.[28]

-

-

Measurement:

-

Perform the DLS measurement according to the instrument's standard operating procedure. Typically, this involves multiple runs (e.g., 10-15 runs of 10 seconds each) which are averaged to produce a reliable result.

-

-

Data Analysis:

-

The instrument software will generate a size distribution report. For simple micellar systems, a single, narrow peak is expected.

-

Report the Z-average diameter, which is the intensity-weighted mean hydrodynamic size.

-

Report the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. A PDI value below 0.2 is typically indicative of a monodisperse or narrowly distributed sample, which is expected for well-formed micelles.

-

Section 5: Conclusion

Polyethylene glycol ethers are a versatile and powerful class of non-ionic surfactants essential for modern pharmaceutical formulation. Their efficacy is rooted in a fundamental set of physicochemical properties—most notably the HLB, CMC, and cloud point—which dictate their function as solubilizers, emulsifiers, and stabilizers. A thorough understanding of these principles, coupled with robust experimental characterization using techniques like tensiometry and dynamic light scattering, empowers the formulation scientist to overcome challenges such as poor drug solubility and to design delivery systems with enhanced stability and bioavailability. As drug discovery pipelines continue to produce increasingly complex and hydrophobic molecules, the rational application of PEG ethers will remain a critical enabler of therapeutic innovation.

References

- 1. The Inhibition Action of Some Brij-Type Nonionic Surfactants on the Corrosion of OLC 45 in Various Aggressive Environments [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Poloxamer - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. Development and characterization of promising Cremophor EL-stabilized o/w nanoemulsions containing short-chain alcohols as a cosurfactant - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27096D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Structure and Physical Properties of Poloxamer 407 Lyphar Provide Top Quality [biolyphar.com]

- 9. personal.ems.psu.edu [personal.ems.psu.edu]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. store.astm.org [store.astm.org]

- 15. mt.com [mt.com]

- 16. mt.com [mt.com]

- 17. Cloud point of nonionic surfactants: modulation with pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs: Solubilization of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. News - What is polyethylene glycol monocetyl ether used for [unilongmaterial.com]

- 22. researchgate.net [researchgate.net]

- 23. Key structure of Brij for overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 26. biolinscientific.com [biolinscientific.com]

- 27. scribd.com [scribd.com]

- 28. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]

- 29. muser-my.com [muser-my.com]

Methodological & Application

Application Notes and Protocols for Site-Specific PEGylation of Peptides with Short PEG Chains

Introduction: The Rationale for Short-Chain Peptide PEGylation

The conjugation of polyethylene glycol (PEG) chains to therapeutic peptides, or PEGylation, is a clinically validated strategy to overcome inherent pharmacological limitations such as rapid renal clearance, poor stability, and immunogenicity.[1][2] By increasing the hydrodynamic volume of the peptide, PEGylation can dramatically extend its circulation half-life, leading to improved dosing regimens and patient compliance.[1] While large PEG chains (>10 kDa) are often employed for maximal half-life extension, the use of short PEG chains (typically < 5 kDa) offers a nuanced approach that can provide a critical balance between improved pharmacokinetics and retained biological potency.[3][4]

Short-chain PEGylation can enhance the solubility and stability of a peptide and protect it from proteolytic degradation without creating the significant steric hindrance that larger PEGs might impose, which can interfere with receptor binding and reduce bioactivity.[3][4] This makes short-chain PEGylation an ideal strategy for peptides where maintaining high potency is paramount.

This comprehensive guide provides detailed, field-proven protocols for the site-specific PEGylation of peptides with short PEG chains. We will explore the chemistry and rationale behind the most common site-selective strategies, offering step-by-step instructions for conjugation, purification, and characterization to ensure the generation of well-defined, homogeneous PEG-peptide conjugates.

Strategic Planning: Choosing the Right PEGylation Site

The success of a PEGylation strategy hinges on selecting an appropriate attachment site that preserves the peptide's biological activity.[5] Site-specific modification is crucial to avoid the heterogeneous mixtures of positional isomers that can arise from non-specific methods, which complicate manufacturing, characterization, and regulatory approval.[1] The primary targets for site-specific PEGylation on a peptide are:

-

The N-terminal α-amino group: A single, unique site on most peptides.

-

The ε-amino group of Lysine side chains: Requires orthogonal protection strategies during peptide synthesis for site-selectivity.

-

The sulfhydryl group of Cysteine side chains: A highly reactive and specific target, often introduced via site-directed mutagenesis or strategic peptide design.

-

The C-terminal carboxylic acid: A more complex target, often requiring enzymatic methods or specialized chemistries.

The choice of site depends on the peptide's primary sequence, its structure-activity relationship (SAR), and the desired properties of the final conjugate.

Method 1: Selective N-Terminal PEGylation via Reductive Amination

This method leverages the pKa difference between the N-terminal α-amino group (pKa ≈ 6-8) and the ε-amino groups of lysine residues (pKa ≈ 10) to achieve high selectivity.[6] By conducting the reaction at a mildly acidic pH, the N-terminal amine is more readily deprotonated and thus more nucleophilic than the lysine side chains, which remain largely protonated.[6][7] Reductive amination with a PEG-aldehyde is a common and highly selective method.[7]

Causality and Experimental Choices

-

pH Control (4.0-6.0): This is the most critical parameter for selectivity. At this pH, the N-terminal amine is sufficiently nucleophilic to react with the aldehyde, forming a Schiff base, while lysine amines are protonated and unreactive.[6]

-

PEG-Aldehyde Reagent: This reagent is preferred for its high selectivity under acidic conditions.[8]

-

Reducing Agent (Sodium Cyanoborohydride - NaCNBH₃): This mild reducing agent is selective for the formed imine (Schiff base) and will not reduce other functional groups on the peptide, such as disulfides.[9]

Workflow for N-Terminal PEGylation

Caption: Workflow for selective N-terminal peptide PEGylation.

Detailed Protocol: N-Terminal Reductive Amination

-

Peptide Dissolution: Dissolve the peptide in an amine-free reaction buffer (e.g., 100 mM MES or acetate buffer) at a pH between 4.0 and 6.0 to a final concentration of 1-5 mg/mL.

-

PEG-Aldehyde Addition: Prepare a stock solution of a short-chain PEG-aldehyde (e.g., mPEG-propionaldehyde, 2-5 kDa) in the same reaction buffer. Add the PEG-aldehyde solution to the peptide solution to achieve a 3- to 5-fold molar excess of PEG over the peptide.

-

Schiff Base Formation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Reduction: Prepare a fresh stock solution of sodium cyanoborohydride (NaCNBH₃) in the reaction buffer. Add the reducing agent to the reaction mixture to a final molar excess of 20- to 30-fold over the peptide.

-

Incubation: Allow the reaction to proceed at room temperature for 4 to 16 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

-

Quenching: Once the reaction is complete, quench any remaining aldehyde by adding an amine-containing buffer, such as Tris, to a final concentration of ~20 mM.

-

Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG, and other reagents using Reversed-Phase HPLC (RP-HPLC). (See Purification Protocol below).

-

Characterization: Confirm the identity and purity of the mono-PEGylated peptide using LC-MS and MALDI-TOF mass spectrometry. (See Characterization Protocols below).

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.

Method 2: Site-Specific Lysine PEGylation

PEGylating a specific lysine residue requires an orthogonal protection strategy during solid-phase peptide synthesis (SPPS). By incorporating a lysine with a selectively removable side-chain protecting group (e.g., Mtt, Dde), the ε-amino group can be deprotected on-resin while all other reactive groups remain protected, allowing for site-specific modification.

Causality and Experimental Choices

-

Orthogonal Protecting Group (Mtt): The 4-methyltrityl (Mtt) group is ideal as it is stable to the standard piperidine conditions used for Fmoc removal but can be selectively cleaved under very mild acidic conditions (e.g., dilute TFA) that do not cleave the peptide from the resin or remove other side-chain protecting groups.

-

Amine-Reactive PEG (NHS Ester): N-Hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amines at neutral to slightly basic pH (7.0-8.5), forming a stable amide bond.[10] The reaction is efficient and generally proceeds to completion with a moderate excess of the PEG reagent.

Workflow for Site-Specific Lysine PEGylation (On-Resin)

Caption: On-resin workflow for site-specific lysine PEGylation.

Detailed Protocol: On-Resin Lysine PEGylation

-

Peptide Synthesis: Synthesize the peptide on a solid support using standard Fmoc-SPPS, incorporating Fmoc-Lys(Mtt)-OH at the desired PEGylation site.

-

Selective Mtt Deprotection: Swell the peptide-resin in dichloromethane (DCM). Treat the resin with a solution of 1-2% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in DCM. Perform multiple short treatments (e.g., 10 x 2 minutes), collecting the filtrate each time until the yellow color of the trityl cation is no longer observed.

-

Washing: Thoroughly wash the resin with DCM, followed by N,N-dimethylformamide (DMF). Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF, then wash again with DMF.

-

PEGylation Reaction: In a separate vessel, dissolve a short-chain PEG-NHS ester (2-5 kDa, 3-5 equivalents relative to resin loading) in DMF. Add this solution to the resin, followed by DIEA (5-10 equivalents).

-

Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test) to check for free primary amines.

-

Final Washing: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.

-

Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove all remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify and characterize the final product as described in the N-terminal PEGylation protocol.

Method 3: Site-Specific Cysteine PEGylation

The reaction between the sulfhydryl group of a cysteine residue and a maleimide-functionalized PEG is one of the most efficient and selective bioconjugation reactions.[11] The Michael addition reaction proceeds rapidly at near-neutral pH, forming a stable thioether bond.[12]

Causality and Experimental Choices

-

pH Control (6.5-7.5): This pH range is optimal for selectivity. The thiol group of cysteine (pKa ≈ 8.5) is sufficiently deprotonated to be nucleophilic, while amines remain protonated, preventing side reactions. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[13][14]

-

PEG-Maleimide Reagent: This is the gold standard for thiol-specific modification due to its high reactivity and selectivity under mild conditions.[11]

-

Reducing Agent (TCEP): A reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) is often included to prevent the formation of disulfide bonds between cysteine residues, ensuring the thiol is available for conjugation. TCEP is preferred over DTT or β-mercaptoethanol as it does not contain a free thiol that could react with the maleimide.

Workflow for Cysteine PEGylation

Caption: Workflow for selective cysteine peptide PEGylation.

Detailed Protocol: Cysteine-Maleimide Conjugation

-

Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed, amine-free buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5, containing 1-2 mM EDTA). Add TCEP to a final concentration of 1-2 molar equivalents relative to the peptide to ensure the sulfhydryl group is reduced.

-

PEG-Maleimide Addition: Dissolve the short-chain PEG-maleimide (2-5 kDa) in the reaction buffer immediately before use, as maleimides can hydrolyze in aqueous solution. Add the PEG-maleimide to the peptide solution to achieve a 1.5- to 5-fold molar excess.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.[15] Protect the reaction from light. Monitor progress by RP-HPLC or LC-MS.

-

Quenching: Quench any unreacted maleimide by adding a small molecule thiol, such as β-mercaptoethanol or L-cysteine, to a final concentration of 2- to 5-fold molar excess over the initial amount of PEG-maleimide. Incubate for 30 minutes.

-

Purification and Characterization: Purify and characterize the final product as described in the N-terminal PEGylation protocol.

Note on Side Reactions: When conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[12] This can be minimized by performing the conjugation at the lower end of the pH range (pH 6.5) or by acetylating the N-terminus.[16]

Method 4: C-Terminal PEGylation via Enzymatic Ligation

C-terminal modification is challenging via traditional chemical methods. Sortase A-mediated ligation (SML) provides a highly specific and efficient enzymatic approach.[17][18] This method involves engineering the target peptide to contain a C-terminal sortase recognition motif (e.g., LPXTG), which the enzyme cleaves and ligates to a PEG moiety functionalized with an N-terminal oligo-glycine nucleophile (e.g., GGG-PEG).[19]

Causality and Experimental Choices

-

Sortase A Enzyme: This transpeptidase from Staphylococcus aureus specifically recognizes the LPXTG motif, cleaves the T-G bond, and forms a covalent intermediate, which is then resolved by a nucleophile.[19]

-

Oligo-Glycine Nucleophile: A short chain of N-terminal glycines (typically GGG) is the preferred nucleophile for Sortase A, ensuring efficient ligation.[9]

-

Calcium Chloride (CaCl₂): Calcium ions are required for the catalytic activity of Sortase A.[9]

Workflow for C-Terminal PEGylation (Sortase-Mediated)

Caption: Workflow for C-terminal peptide PEGylation using Sortase A.

Detailed Protocol: Sortase-Mediated Ligation

-

Reagent Preparation:

-

Peptide Substrate: Prepare the peptide with a C-terminal LPXTG motif (and often a His-tag for purification of the unreacted peptide) in a reaction buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[9]

-

PEG Nucleophile: Synthesize or procure an amine-terminated short-chain PEG (2-5 kDa) and couple it to an N-terminal tri-glycine peptide (GGG-OH) to create GGG-PEG. Dissolve in the reaction buffer.

-

Sortase A: Express and purify recombinant Sortase A (often with a His-tag for removal after the reaction).[9]

-

-

Ligation Reaction: Combine the peptide substrate (e.g., 50 µM), the GGG-PEG nucleophile (5-10 fold molar excess), and Sortase A (1-5 µM) in the reaction buffer.

-

Incubation: Incubate the reaction at 25-37°C for 2-6 hours. Monitor the formation of the product by LC-MS.

-

Purification:

-

First, remove the His-tagged Sortase A and any unreacted His-tagged peptide substrate by passing the reaction mixture over a Nickel-NTA (Ni-NTA) affinity column. The C-terminally PEGylated product, which has lost its His-tag, will be in the flow-through.

-

Further purify the PEGylated peptide using RP-HPLC to remove the excess GGG-PEG nucleophile and buffer components.

-

-

Characterization and Lyophilization: Characterize the pure fractions by LC-MS and MALDI-TOF MS, then pool and lyophilize.

Purification and Characterization: A Self-Validating System

Thorough purification and characterization are non-negotiable for validating the success of a PEGylation reaction and ensuring a homogeneous final product.

Protocol 5: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse for purifying PEGylated peptides, separating components based on hydrophobicity.[12] The addition of a hydrophilic PEG chain typically causes the PEGylated peptide to elute earlier than its more hydrophobic, unmodified counterpart.[20]

-

Column Selection: A C4 or C18 stationary phase is commonly used. C4 columns are often preferred for larger or more hydrophobic PEGylated peptides to improve recovery.[12]

-

Mobile Phases:

-

Buffer A: 0.1% TFA in water.

-

Buffer B: 0.1% Acetonitrile (ACN) with 0.1% TFA.

-

-

Gradient Elution: After dissolving the crude reaction mixture in Buffer A (or a minimal amount of a stronger solvent like DMSO if needed) and filtering, inject it onto the equilibrated column.[12] Elute the components using a linear gradient of increasing Buffer B concentration (e.g., 5% to 95% B over 30-60 minutes).

-

Fraction Collection and Analysis: Collect fractions and analyze their purity by analytical RP-HPLC and mass spectrometry.

-

Pooling and Lyophilization: Pool the fractions containing the pure mono-PEGylated peptide and lyophilize.

Protocol 6: Characterization by Mass Spectrometry

Mass spectrometry is indispensable for confirming the identity and assessing the purity of the PEGylated product.[17][21]

-

MALDI-TOF MS: Provides a rapid assessment of the molecular weight of the conjugate. A successful PEGylation will show a mass shift corresponding to the attached PEG chain. The characteristic polydispersity of the PEG will result in a bell-shaped distribution of peaks, each separated by 44 Da (the mass of an ethylene glycol monomer).[22][23] Unreacted peptide will appear as a sharp peak at its expected molecular weight.

-

LC-MS (ESI-MS): Coupling liquid chromatography with electrospray ionization mass spectrometry allows for the separation of reaction components (unreacted peptide, mono-PEGylated, multi-PEGylated) and their subsequent mass confirmation.[24] It is a powerful tool for assessing the purity of the final product and confirming the degree of PEGylation.[17]

Data Presentation: Expected Outcomes of Short-Chain PEGylation

The following table summarizes the typical impact of conjugating a short PEG chain (e.g., 2-5 kDa) to a therapeutic peptide.

| Parameter | Unmodified Peptide | Short-Chain PEGylated Peptide | Rationale & Causality |

| Hydrodynamic Radius | Small | Moderately Increased | The PEG chain increases the apparent molecular size, which is the primary mechanism for reducing renal clearance.[1] |

| Solubility | Variable (Sequence-dependent) | Generally Increased | The hydrophilic nature of the PEG polymer improves the solubility of hydrophobic peptides.[25] |

| Proteolytic Stability | Low | Moderately Increased | The PEG chain provides a steric shield that hinders the approach of proteolytic enzymes.[25] |

| In Vitro Bioactivity (IC₅₀) | High (Low IC₅₀) | High to Moderately Reduced | Short PEGs cause less steric hindrance at the binding interface compared to long PEGs, often preserving high bioactivity.[11] |

| In Vivo Half-Life | Short (minutes to hours) | Extended (hours to days) | Reduced renal filtration and decreased proteolysis lead to a longer circulation time.[26] |

| RP-HPLC Retention | Longer | Shorter | The addition of the hydrophilic PEG moiety reduces the overall hydrophobicity of the conjugate, leading to earlier elution.[20] |

Conclusion and Future Perspectives

The site-specific conjugation of short PEG chains is a powerful and precise tool for enhancing the therapeutic properties of peptides. By carefully selecting the conjugation site and employing robust chemical or enzymatic strategies, researchers can generate well-defined, homogeneous PEG-peptide conjugates that strike an optimal balance between extended half-life and retained biological function. The detailed protocols and rationale provided in this guide serve as a comprehensive resource for scientists and drug developers, enabling the reliable and reproducible synthesis, purification, and characterization of next-generation peptide therapeutics. As the field advances, the development of novel bioorthogonal chemistries and more efficient enzymatic methods will continue to refine and expand the toolkit available for creating precisely engineered PEGylated peptides with tailored pharmacological profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. researchgate.net [researchgate.net]

- 9. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bachem.com [bachem.com]

- 13. benchchem.com [benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 16. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]

- 18. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. benchchem.com [benchchem.com]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioconjugation Utilizing Monotosylated Hexaethylene Glycol

Introduction: The Strategic Advantage of PEGylation in Bioconjugation

In the landscape of modern drug development and biological research, the covalent modification of biomolecules—a process known as bioconjugation—is a cornerstone technology for enhancing the therapeutic efficacy and diagnostic utility of proteins, peptides, and other biological entities.[1][2][] Among the various strategies, PEGylation, the attachment of polyethylene glycol (PEG) chains, has emerged as a preeminent method to improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[4][] PEGylation can confer a multitude of advantages, including increased solubility and stability, prolonged circulatory half-life by reducing renal clearance, and diminished immunogenicity and antigenicity by masking epitopes from the host's immune system.[4][6][7]

This guide focuses on a versatile and efficient tool in the PEGylation armamentarium: monotosylated hexaethylene glycol. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of functional groups present on biomolecules.[8][9][10] This allows for a controlled and specific attachment of the hexaethylene glycol linker, a short and discrete PEG chain that offers the benefits of PEGylation without the complexities of dealing with polydisperse polymer mixtures.[11] These application notes will provide a detailed exploration of the chemistry, protocols, and best practices for employing monotosylated hexaethylene glycol in your bioconjugation workflows.

The Chemistry of Monotosylated Hexaethylene Glycol in Bioconjugation

The efficacy of monotosylated hexaethylene glycol as a bioconjugation reagent is rooted in the chemical properties of the tosylate group. The tosyl group (p-toluenesulfonyl) is a highly effective leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.[8] This inherent stability drives the nucleophilic substitution reaction forward, enabling the formation of stable covalent bonds with various nucleophiles commonly found in biomolecules.

Targeting Nucleophilic Residues

The primary targets for monotosylated hexaethylene glycol on proteins and peptides are nucleophilic amino acid side chains and the N-terminus.[12] Key reactive groups include:

-

Primary Amines (-NH₂): Found on the side chain of lysine residues and at the N-terminus of proteins. The reaction with a tosylate forms a stable secondary amine linkage.[6][9] This is one of the most common strategies for protein PEGylation due to the typical abundance and surface accessibility of lysine residues.[6]

-

Thiols (-SH): Present on the side chain of cysteine residues. Thiols are potent nucleophiles and react readily with tosylates to form a stable thioether bond.[9][10] The unique reactivity of cysteine allows for site-specific PEGylation, as free cysteine residues are often less abundant than lysine.[13]

The reaction proceeds via an SN2 mechanism, where the nucleophile on the biomolecule attacks the carbon atom adjacent to the tosylate group, leading to the displacement of the tosylate and the formation of the bioconjugate.

Visualizing the Reaction Mechanism

To illustrate the fundamental reaction, the following diagram depicts the nucleophilic attack of a primary amine on monotosylated hexaethylene glycol.

Caption: Nucleophilic substitution reaction for protein PEGylation.

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of proteins with monotosylated hexaethylene glycol. It is crucial to note that optimization of reaction conditions such as pH, temperature, and molar ratios of reactants is often necessary for each specific biomolecule to achieve the desired degree of PEGylation and to maintain biological activity.[14]

Protocol 1: PEGylation of a Protein via Lysine Residues

This protocol details the conjugation of monotosylated hexaethylene glycol to the primary amine groups of lysine residues on a target protein.

Materials:

-

Target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.5)

-

Monotosylated hexaethylene glycol (mHEG-OTs)

-

Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving mHEG-OTs

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., dialysis cassettes, centrifugal filters, or chromatography columns)

Procedure:

-

Protein Preparation: Prepare a solution of the target protein at a known concentration in the chosen reaction buffer. The buffer should be free of primary amines (e.g., Tris) that could compete with the protein for reaction with the tosylate.

-

mHEG-OTs Solution Preparation: Dissolve the monotosylated hexaethylene glycol in a minimal amount of an organic solvent like DMSO to create a concentrated stock solution.

-

Conjugation Reaction: Add the mHEG-OTs stock solution to the protein solution. The molar ratio of mHEG-OTs to protein can be varied to control the degree of PEGylation (e.g., 10:1, 20:1, 50:1).[14]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can range from 4 to 24 hours.[14] Reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE.

-

Quenching: Stop the reaction by adding a quenching solution to react with any unreacted mHEG-OTs.[14] Incubate for an additional 1-2 hours.

-

Purification: Remove unreacted PEG linker, quenching agent, and byproducts. Common purification methods include:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) to remove small molecule impurities.[14]

-

Size Exclusion Chromatography (SEC): This technique is effective for separating the larger PEGylated protein from the smaller unreacted PEG and other byproducts based on hydrodynamic radius.[][16]

-

Ion Exchange Chromatography (IEX): The attachment of PEG chains can alter the surface charge of the protein, allowing for the separation of PEGylated species from the native protein.[] IEX can also be used to separate positional isomers.[]

-

Hydrophobic Interaction Chromatography (HIC): This method can be a useful supplementary purification step.[][17]

-

Protocol 2: Site-Specific PEGylation of a Protein via Cysteine Residues

This protocol is designed for proteins that have a free cysteine residue available for conjugation.

Materials:

-

Target protein with a free cysteine residue in a suitable buffer (e.g., PBS with EDTA, pH 6.5-7.5)

-

Monotosylated hexaethylene glycol (mHEG-OTs)

-

Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.

-

DMSO or other suitable organic solvent

-

Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds to generate free thiols by incubating the protein with a reducing agent like TCEP. Remove the reducing agent prior to PEGylation. The reaction buffer should be degassed and purged with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of the thiol groups.

-

mHEG-OTs Solution Preparation: Prepare a stock solution of mHEG-OTs in an organic solvent as described in Protocol 1.

-

Conjugation Reaction: Add the mHEG-OTs stock solution to the protein solution at a molar ratio typically ranging from 5:1 to 20:1 (PEG to protein).

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours. The reaction with thiols is generally faster than with amines.

-

Quenching: Quench the reaction by adding a solution of a small molecule thiol like L-cysteine or β-mercaptoethanol.

-

Purification: Purify the PEGylated protein using methods described in Protocol 1. SEC is often very effective for this purpose.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for protein PEGylation with monotosylated hexaethylene glycol. These values should be considered as starting points for optimization.

| Parameter | Conjugation to Amines (Lysine) | Conjugation to Thiols (Cysteine) |